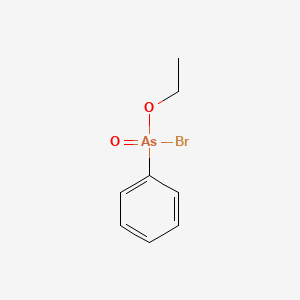

Ethyl phenylarsonobromidate

Beschreibung

Ethyl phenylarsonobromidate is an organoarsenic compound characterized by an ethyl ester group, a phenyl ring, and an arsonobromidate functional group.

Eigenschaften

CAS-Nummer |

64423-38-7 |

|---|---|

Molekularformel |

C8H10AsBrO2 |

Molekulargewicht |

292.99 g/mol |

IUPAC-Name |

[bromo(ethoxy)arsoryl]benzene |

InChI |

InChI=1S/C8H10AsBrO2/c1-2-12-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI-Schlüssel |

KRXGUORUVLIAMA-UHFFFAOYSA-N |

Kanonische SMILES |

CCO[As](=O)(C1=CC=CC=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl phenylarsonobromidate typically involves the reaction of ethyl phenylarsine with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{As(C}_2\text{H}_5\text{)}_2 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{As(C}_2\text{H}_5\text{)Br} + \text{C}_2\text{H}_5\text{Br} ]

Industrial Production Methods

In an industrial setting, the production of ethyl phenylarsonobromidate may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl phenylarsonobromidate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides.

Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

Oxidation: Arsenic oxides and other oxidized derivatives.

Reduction: Lower oxidation state arsenic compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl phenylarsonobromidate has found applications in several scientific research areas:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism by which ethyl phenylarsonobromidate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to alterations in their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence focuses on ethyl benzoate derivatives with halogen (Br, F) and other functional group substitutions. While these lack arsenic, their structural and functional comparisons highlight key trends relevant to ethyl phenylarsonobromidate. Below is a detailed analysis:

Substituent Position and Reactivity

Substituent positions on the benzene ring significantly affect reactivity. For example:

- Ethyl 3-bromo-4-ethylbenzoate (C₁₁H₁₃BrO₂) demonstrates enhanced reactivity in nucleophilic substitutions due to the electron-withdrawing bromine at position 3 and the ethyl group at position 4 .

- Ethyl 2-bromo-3-fluoro-6-methylbenzoate (C₁₀H₁₀BrFO₂) shows distinct regioselectivity in cross-coupling reactions, attributed to the fluorine at position 3 and methyl at position 6 .

Halogen vs. Arsenic Functional Groups

Halogens like bromine and fluorine enhance stability and bioactivity in ethyl benzoates:

- Ethyl (3-bromo-5-fluorobenzoyl)acetate (C₁₁H₁₀BrFO₃) displays dual reactivity in Suzuki-Miyaura couplings due to bromine’s leaving-group propensity and fluorine’s electronic effects .

- Ethyl 2-amino-5-bromo-4-fluorobenzoate (C₉H₈BrFNO₂) shows improved pharmacokinetics from the amino group’s hydrogen-bonding capacity .

In contrast, arsenic in ethyl phenylarsonobromidate could introduce heavier-atom effects, such as increased Lewis acidity or toxicity, which are absent in purely halogenated analogs.

Structural and Functional Comparison Table

The table below compares ethyl phenylarsonobromidate (hypothetical) with structurally related halogenated ethyl benzoates from the evidence:

| Compound Name | Key Substituents | Molecular Formula | Unique Properties |

|---|---|---|---|

| Ethyl phenylarsonobromidate* | Phenyl, AsO₂Br⁻ | C₈H₁₀AsBrO₂ | Potential Lewis acidity, heavy-metal reactivity, and niche pharmacological activity. |

| Ethyl 3-bromo-4-ethylbenzoate | Br (C3), -C₂H₅ (C4) | C₁₁H₁₃BrO₂ | Enhanced nucleophilic substitution due to electron-withdrawing Br and ethyl groups. |

| Ethyl (3-bromo-5-fluorobenzoyl)acetate | Br (C3), F (C5), acetyl group | C₁₁H₁₀BrFO₃ | Dual reactivity in cross-coupling reactions; used in synthetic intermediates. |

| Ethyl 2-bromo-3-fluoro-6-methylbenzoate | Br (C2), F (C3), -CH₃ (C6) | C₁₀H₁₀BrFO₂ | Selective binding to kinase enzymes; explored in anticancer research. |

*Hypothetical structure inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.